![molecular formula C8H6F3NO3 B13613139 2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)
2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid is a compound that features a trifluoromethyl group attached to a pyridine ring, with a hydroxy and acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid can be achieved through several steps. One common method involves the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium and ammonium chloride, and nucleophiles like trimethylsilyl cyanide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups to the pyridine ring.
Scientific Research Applications
2-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its derivatives may have therapeutic potential, particularly in drug design and development.
Industry: The compound can be used in catalysis and molecular recognition applications.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The hydroxy and acetic acid groups further modulate its chemical reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(trifluoromethyl)pyridine: Similar in structure but lacks the acetic acid group.
5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone: Contains an iodine atom and a different functional group arrangement.
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile: Features an isothiocyanate group instead of the hydroxy and acetic acid groups.
Uniqueness
2-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxy and acetic acid groups provide sites for further chemical modifications and interactions.
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-2-1-3-12-5(4)6(13)7(14)15/h1-3,6,13H,(H,14,15) |
InChI Key |
KINVNSMAMMOMLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


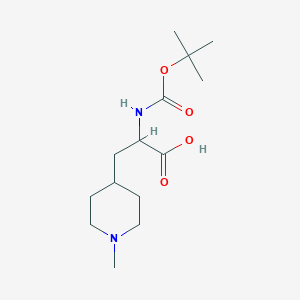
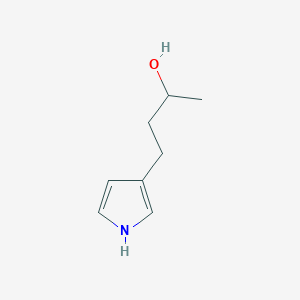
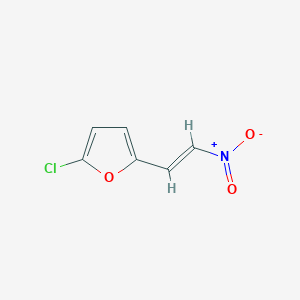


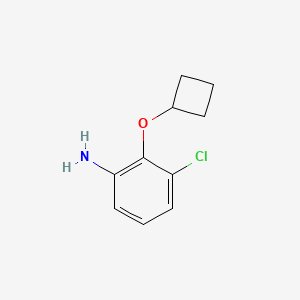
![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)


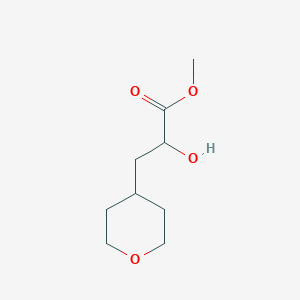

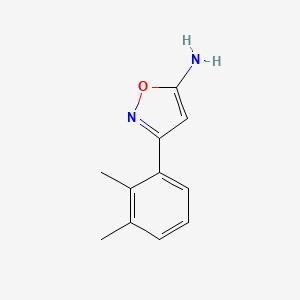

![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)
